molecular formula C14H22N4O2 B2820695 1-[[2-(Cyanomethylamino)-2-oxoethyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide CAS No. 1436295-60-1

1-[[2-(Cyanomethylamino)-2-oxoethyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide

Cat. No.: B2820695
CAS No.: 1436295-60-1
M. Wt: 278.356
InChI Key: CLNVPEHQLLCTIZ-UHFFFAOYSA-N
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Description

This compound is a cyclopentane-based carboxamide derivative featuring a unique substitution pattern: a 2-(cyanomethylamino)-2-oxoethylamino group at the 1-position of the cyclopentane ring and an N-linked cyclopropylmethyl moiety.

Properties

IUPAC Name

1-[[2-(cyanomethylamino)-2-oxoethyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c15-7-8-16-12(19)10-18-14(5-1-2-6-14)13(20)17-9-11-3-4-11/h11,18H,1-6,8-10H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNVPEHQLLCTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)NCC2CC2)NCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-(Cyanomethylamino)-2-oxoethyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyanomethylamino group and the incorporation of the cyclopropylmethyl group. Common synthetic routes may involve the use of reagents such as cyanogen bromide, amines, and cyclopropylmethyl halides under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[[2-(Cyanomethylamino)-2-oxoethyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-[[2-(Cyanomethylamino)-2-oxoethyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-[[2-(Cyanomethylamino)-2-oxoethyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Insights

  • Cyclopentane Core: The target compound shares a cyclopentane backbone with (1R,3S)-3-aminocyclopentanecarboxylic acid () and the tetrazole-containing analog (). However, its substitution at the 1-position distinguishes it from these derivatives, which have amino-carboxylic acid or tetrazole-biphenyl groups, respectively.
  • Cyanomethylamino Group: The presence of a cyano group aligns with 2-cyano-N-[(methylamino)carbonyl]acetamide (), though the latter lacks the cyclopentane scaffold. Cyano groups are known to enhance metabolic stability but may pose toxicity risks if hydrolyzed to cyanide .
  • N-Substituents: The cyclopropylmethyl group in the target compound contrasts with the cyclohexylmethyl group in the indazole derivative ().

Physicochemical Properties

  • Melting Points: While the target compound lacks reported data, (1R,3S)-3-aminocyclopentanecarboxylic acid () has a high melting point (172.1°C), attributed to its zwitterionic structure and hydrogen-bonding capacity. The target compound’s carboxamide and cyano groups may similarly promote crystallinity.
  • Molecular Weight : The tetrazole-containing analog () has a significantly higher molecular weight (446.54), likely due to its biphenyl and tetrazole substituents. This could reduce solubility compared to the target compound, assuming a simpler structure.

Q & A

Q. What are the critical factors for optimizing the synthesis of this compound to achieve high yield and purity?

The synthesis of this compound requires precise control of reaction conditions, including:

  • Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate coupling reactions but risk side-product formation .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reagent solubility and reaction efficiency .
  • Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can activate carboxyl groups during amide bond formation .
  • Reagent stoichiometry : Excess cyanogen bromide (for cyano group introduction) or coupling agents (e.g., DCC) may improve yields but require purification to remove byproducts .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?

  • NMR spectroscopy : The compound’s cyclopentane backbone and carboxamide protons should appear as distinct signals (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm; amide protons at δ 6.5–8.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]+) and detect isotopic patterns consistent with chlorine or fluorine substituents .
  • HPLC : Reverse-phase chromatography with UV detection (e.g., 220–280 nm) ensures >95% purity by resolving unreacted intermediates .

Q. How does the cyanomethylamino group influence the compound’s chemical reactivity?

The cyanomethylamino moiety (-NH-C(CH2CN)=O) enhances nucleophilic reactivity due to:

  • Electron-withdrawing effects : The cyano group stabilizes intermediates in nucleophilic acyl substitution reactions .
  • Hydrogen bonding : The amide nitrogen participates in intramolecular interactions, affecting solubility and conformational stability .
    Experimental validation via pH-dependent kinetic studies (e.g., monitoring hydrolysis rates) is recommended to quantify these effects .

Advanced Research Questions

Q. How can molecular docking tools (e.g., AutoDock) predict the compound’s binding affinity to biological targets?

  • Receptor flexibility : Use AutoDock4 to model side-chain adjustments in target proteins (e.g., kinases or GPCRs), accounting for induced-fit binding .
  • Scoring functions : Compare binding energies (ΔG) of the compound and analogs to prioritize candidates for in vitro assays .
  • Validation : Cross-docking with known ligands (e.g., HIV protease inhibitors) ensures computational reliability before experimental testing .

Q. How can contradictions in biological activity data between this compound and its analogs be resolved?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing cyclopropylmethyl with fluorophenyl groups) to isolate pharmacophores .
  • Comparative assays : Use standardized protocols (e.g., IC50 measurements in enzyme inhibition assays) to minimize variability between studies .
  • Meta-analysis : Cross-reference data from PubChem or peer-reviewed journals to identify trends in potency or selectivity .

Q. What mechanistic insights can be gained from studying reactions involving the cyclopropane-carboxamide moiety?

  • Kinetic isotope effects (KIE) : Replace hydrogen with deuterium in the cyclopropane ring to probe rate-determining steps in ring-opening reactions .
  • Computational modeling : Density functional theory (DFT) calculations can predict transition states and activation energies for nucleophilic attacks on the carboxamide group .
  • pH-dependent studies : Monitor reaction pathways under acidic (e.g., hydrolysis) vs. basic conditions (e.g., deprotonation-induced rearrangements) using real-time NMR or IR spectroscopy .

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